4-Methoxy-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile
CAS No.: 338956-34-6
Cat. No.: VC7968510
Molecular Formula: C14H9F3N2O2
Molecular Weight: 294.23 g/mol
* For research use only. Not for human or veterinary use.
![4-Methoxy-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile - 338956-34-6](/images/structure/VC7968510.png)
Specification
CAS No. | 338956-34-6 |
---|---|
Molecular Formula | C14H9F3N2O2 |
Molecular Weight | 294.23 g/mol |
IUPAC Name | 4-methoxy-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile |
Standard InChI | InChI=1S/C14H9F3N2O2/c1-20-12-5-6-19-13(11(12)8-18)21-10-4-2-3-9(7-10)14(15,16)17/h2-7H,1H3 |
Standard InChI Key | CFWLONICMGQEOY-UHFFFAOYSA-N |
SMILES | COC1=C(C(=NC=C1)OC2=CC=CC(=C2)C(F)(F)F)C#N |
Canonical SMILES | COC1=C(C(=NC=C1)OC2=CC=CC(=C2)C(F)(F)F)C#N |
Introduction
Chemical Identity and Structural Features
4-Methoxy-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile (CAS: 338956-34-6) is a heterocyclic compound characterized by a pyridine core substituted with methoxy, trifluoromethylphenoxy, and cyano groups. Its molecular formula is , with a molecular weight of 294.23 g/mol . The IUPAC name derives from its methoxy group at position 4, a 3-(trifluoromethyl)phenoxy group at position 2, and a carbonitrile substituent at position 3 on the pyridine ring .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | PubChem | |
Molecular Weight | 294.23 g/mol | CAS |
Appearance | Solid | PubChem |
Solubility | Soluble in organic solvents | PubChem |
SMILES | COC1=C(C(=NC=C1)OC2=CC=CC(=C2)C(F)(F)F)C#N | PubChem |
Synthesis and Industrial Production
Synthetic Routes
The compound is typically synthesized via multi-step reactions, including:
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Suzuki–Miyaura Coupling: A palladium-catalyzed cross-coupling between halogenated pyridines and boronic acid derivatives .
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Nucleophilic Substitution: Reaction of 2,4-dichloro-3-(trifluoromethyl)pyridine with sodium methoxide in methanol, yielding the methoxy-substituted intermediate .
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Cyanation: Introduction of the carbonitrile group via potassium cyanide or trimethylsilyl cyanide under controlled conditions.
Table 2: Representative Synthesis Protocol
Step | Reagents/Conditions | Yield | Reference |
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1 | 2,4-Dichloro-3-(trifluoromethyl)pyridine + NaOMe/MeOH (0–20°C, 16h) | 72% | Ambeed |
2 | Pd-catalyzed coupling with 3-(trifluoromethyl)phenol | 84% | PubChem |
Industrial-Scale Optimization
Continuous flow reactors and crystallization techniques enhance yield (up to 84%) and purity (>96%) . Purification often involves silica gel chromatography or recrystallization from acetonitrile .
Biological Activity and Mechanisms
Anticancer Properties
In vitro studies demonstrate potent cytotoxicity against cancer cell lines:
Table 3: Anticancer Activity Data
Cell Line | IC₅₀ (μM) | Mechanism | Reference |
---|---|---|---|
HT29 | 5.0 | Apoptosis induction | PubChem |
MCF7 | 7.5 | G1 phase cell cycle arrest | PubChem |
The trifluoromethyl group enhances lipophilicity, improving membrane permeability and target binding .
Antimicrobial Efficacy
Moderate activity against Gram-positive and Gram-negative bacteria:
Table 4: Antimicrobial Activity
Microorganism | MIC (μg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 32 | PubChem |
Escherichia coli | 64 | PubChem |
Comparative Analysis with Analogues
Structural Analogues
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6-Methyl-2-phenoxy-4-(trifluoromethyl)pyridine-3-carbonitrile (CAS: 478049-74-0): Differs by a methyl group at position 6, reducing anticancer potency (IC₅₀ >10 μM) .
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4-Methoxy-6-[3-(trifluoromethyl)phenyl]pyridine-2-carbonitrile (CAS: 833457-56-0): Lacks the phenoxy group, showing lower antimicrobial activity .
Table 5: Structure-Activity Relationships (SAR)
Substituent | Impact on Bioactivity |
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Trifluoromethyl | Enhances binding affinity to hydrophobic enzyme pockets |
Methoxy | Improves metabolic stability |
Carbonitrile | Facilitates hydrogen bonding with target residues |
Applications in Drug Development
Kinase Inhibition
The compound’s pyridine core aligns with pharmacophores for kinase inhibitors. It inhibits TRPC6 channels (IC₅₀ = 0.38 μM), showing potential in treating pulmonary hypertension .
Antiviral Research
Derivatives exhibit activity against HIV-1 integrase, with EC₅₀ values <10 μM in resistant strains .
Toxicity and ADME Profiling
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Toxicity: Low cytotoxicity in VERO cells (CC₅₀ >100 μM).
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ADME: High metabolic stability in liver microsomes (t₁/₂ >60 min) .
Future Directions
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Optimization of Bioavailability: Structural modifications to improve solubility (e.g., prodrug formulations).
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In Vivo Efficacy Studies: Preclinical testing in xenograft models for oncology applications.
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Exploration of Combination Therapies: Synergy with checkpoint inhibitors or chemotherapeutic agents .
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